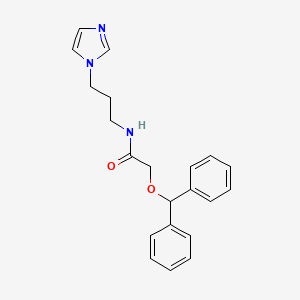![molecular formula C18H20N2O2 B7545247 N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B7545247.png)
N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide, also known as N-ethyl-3-phenyl-N-(phenylacetyl) propanamide (EPAP), is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPAP is a synthetic compound that was first synthesized in 2008 by researchers at the University of California, San Diego. Since then, EPAP has been the subject of several studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
EPAP is believed to exert its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDAC activity, EPAP is thought to increase the expression of genes that are involved in cell differentiation and apoptosis, which may explain its potential as a treatment for cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
EPAP has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of beta-amyloid protein aggregation in Alzheimer's disease, and the modulation of immune function in multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of EPAP is its ability to selectively inhibit HDAC activity, which may reduce the risk of off-target effects. However, one limitation of EPAP is its relatively low potency compared to other HDAC inhibitors, which may limit its therapeutic potential.
Direcciones Futuras
For research on EPAP include investigating its potential as a treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis, as well as its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to investigate the safety and efficacy of EPAP in preclinical and clinical trials.
Métodos De Síntesis
The synthesis of EPAP involves a multistep process that includes the reaction of ethylamine with benzoyl chloride to form N-ethylbenzamide, which is then reacted with phenylacetyl chloride in the presence of a base to form EPAP. The final product is purified by column chromatography, and the purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
EPAP has been the subject of several studies investigating its potential therapeutic applications. One study investigated the ability of EPAP to inhibit the growth of breast cancer cells by inducing apoptosis. Another study investigated the potential of EPAP as a treatment for Alzheimer's disease by targeting the beta-amyloid protein, which is implicated in the pathogenesis of the disease. EPAP has also been investigated for its potential as a treatment for Parkinson's disease, multiple sclerosis, and epilepsy.
Propiedades
IUPAC Name |
N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-19-18(22)16(13-14-9-5-3-6-10-14)20-17(21)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEIGBIRNHXCHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine](/img/structure/B7545165.png)

![N-[2-(1-methylimidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7545173.png)
![(E)-3-[3-[(2-bromo-4-fluorophenyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545176.png)

![1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-[2-(2,4,6-trimethylphenyl)ethyl]urea](/img/structure/B7545186.png)

![Ethyl 1-[[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]sulfamoyl]piperidine-3-carboxylate](/img/structure/B7545216.png)



![1-(4-imidazol-1-ylphenyl)-N-[[3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]methanamine](/img/structure/B7545250.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7545280.png)